4-[4-(Dimethylamino)phenyl]butan-2-one

Catalog No.
S14097046
CAS No.
M.F
C12H17NO
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(Dimethylamino)phenyl]butan-2-one

Product Name

4-[4-(Dimethylamino)phenyl]butan-2-one

IUPAC Name

4-[4-(dimethylamino)phenyl]butan-2-one

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c1-10(14)4-5-11-6-8-12(9-7-11)13(2)3/h6-9H,4-5H2,1-3H3

InChI Key

YDDRYVOURMJUBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)N(C)C

4-[4-(Dimethylamino)phenyl]butan-2-one is an organic compound with the molecular formula C12_{12}H17_{17}NO. This compound features a butanone backbone with a dimethylamino group and a phenyl group substituted at the fourth carbon. It is recognized for its versatile chemical properties and is utilized in various synthetic and industrial applications. The presence of both the ketone and the dimethylamino functionalities contributes to its reactivity and potential biological activity, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry .

  • Oxidation: The compound can be oxidized to yield carboxylic acids or other oxidized derivatives.
  • Reduction: The ketone functional group can be reduced to an alcohol.
  • Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, while sodium borohydride or lithium aluminum hydride are typical reducing agents .

Several synthesis methods have been developed for 4-[4-(Dimethylamino)phenyl]butan-2-one:

  • Nucleophilic Substitution: A common method involves reacting 4-chlorobutan-2-one with dimethylamine in the presence of a base such as sodium hydroxide. This reaction typically occurs under reflux conditions in solvents like ethanol.
  • Industrial Production: In industrial settings, continuous flow processes are often employed to enhance yield and purity. Automated reactors allow for precise control over reaction parameters such as temperature and pressure, improving efficiency and safety .

4-[4-(Dimethylamino)phenyl]butan-2-one finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Chemistry: Potential applications in drug development due to its reactivity.
  • Dyes and Pigments: Utilized in the production of colorants and other industrial chemicals .

Research into the interaction of 4-[4-(Dimethylamino)phenyl]butan-2-one with biological systems is limited but suggests that its ability to form covalent bonds with nucleophiles may influence enzyme activity and cellular signaling pathways. These interactions could provide insights into its potential therapeutic uses or toxicological profiles .

Several compounds share structural similarities with 4-[4-(Dimethylamino)phenyl]butan-2-one:

Compound NameStructure TypeKey Difference
4-(Dimethylamino)butan-2-oneKetoneLacks phenyl substitution
4-(Dimethylamino)butan-1-olAlcoholContains an alcohol instead of a ketone
4-(Dimethylamino)butanoic acidCarboxylic acidContains a carboxylic acid group
4-(Dimethylamino)butanalAldehydeContains an aldehyde group

Uniqueness

The uniqueness of 4-[4-(Dimethylamino)phenyl]butan-2-one lies in its specific combination of a ketone group and a dimethylamino group attached to a phenyl ring. This structural arrangement allows it to participate in a wide array of

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

191.131014166 g/mol

Monoisotopic Mass

191.131014166 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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